molecular formula C19H23NO3S B2646948 4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide CAS No. 2034507-60-1

4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide

Cat. No.: B2646948
CAS No.: 2034507-60-1
M. Wt: 345.46
InChI Key: AYCGNXCHBNFAFQ-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is a synthetic compound with the molecular formula C20H25NO3S and a molecular weight of 359.48.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The specific mechanism of action for 4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is not well-documented. it is likely to interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide include:

  • 4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylbenzamide
  • 4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)ethylbenzamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the isopropoxy group, the thiophene ring, and the tetrahydropyran moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-propan-2-yloxy-N-(4-thiophen-2-yloxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-14(2)23-16-7-5-15(6-8-16)18(21)20-19(9-11-22-12-10-19)17-4-3-13-24-17/h3-8,13-14H,9-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCGNXCHBNFAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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